molecular formula C19H18ClN3O2 B3405134 N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1276418-30-4

N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B3405134
CAS RN: 1276418-30-4
M. Wt: 355.8
InChI Key: UTIUKNPMHJUYRG-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. The compound is commonly referred to as 'CPOX' and has been the subject of extensive research in recent years.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of CPOX is its versatility. CPOX can be used as a fluorescent probe to study the activity of ion channels in neurons, as well as a starting point for the development of new drugs for the treatment of various diseases. However, CPOX also has some limitations. For example, CPOX is relatively unstable and can degrade over time, making it difficult to work with in some experiments.

Future Directions

There are several future directions for research on CPOX. One potential avenue of research is the development of new drugs based on the structure of CPOX. Additionally, further research is needed to fully understand the mechanism of action of CPOX and its effects on ion channels and receptors in cells. Finally, research is needed to develop new and more efficient synthesis methods for CPOX to facilitate its use in scientific research.

Scientific Research Applications

CPOX has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPOX has been used as a fluorescent probe to study the activity of voltage-gated sodium channels in neurons. In cancer research, CPOX has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, CPOX has been used as a starting point for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-2-6-15(7-3-13)19-23-22-18(25-19)12-17(24)21-11-10-14-4-8-16(20)9-5-14/h2-9H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIUKNPMHJUYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
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N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
Reactant of Route 3
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N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
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N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
Reactant of Route 5
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N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
Reactant of Route 6
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N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

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